molecular formula C18H16FNO5S B2553930 Ethyl 5-(4-fluorophenylsulfonamido)-2-methylbenzofuran-3-carboxylate CAS No. 518319-30-7

Ethyl 5-(4-fluorophenylsulfonamido)-2-methylbenzofuran-3-carboxylate

Cat. No.: B2553930
CAS No.: 518319-30-7
M. Wt: 377.39
InChI Key: JWGQLXDBBDHHAN-UHFFFAOYSA-N
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Description

Ethyl 5-(4-fluorophenylsulfonamido)-2-methylbenzofuran-3-carboxylate is a complex organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by the presence of a benzofuran ring system, which is fused with a sulfonamide group and a fluorophenyl group. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.

Preparation Methods

The synthesis of Ethyl 5-(4-fluorophenylsulfonamido)-2-methylbenzofuran-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a suitable precursor, such as a phenol derivative and an appropriate aldehyde or ketone.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the benzofuran core with a sulfonyl chloride derivative in the presence of a base, such as triethylamine.

    Attachment of the Fluorophenyl Group: The fluorophenyl group is attached via a nucleophilic substitution reaction, where a fluorobenzene derivative reacts with the sulfonamide intermediate.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst, such as sulfuric acid.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

Ethyl 5-(4-fluorophenylsulfonamido)-2-methylbenzofuran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, where nucleophiles such as amines or thiols can replace the fluorine atom.

    Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and ethanol.

Scientific Research Applications

Ethyl 5-(4-fluorophenylsulfonamido)-2-methylbenzofuran-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. Researchers investigate its ability to interact with specific biological targets, such as enzymes and receptors.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds with desired properties.

    Material Science: The compound’s structural features make it a candidate for the development of new materials with specific electronic or optical properties. It can be used in the design of organic semiconductors or light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of Ethyl 5-(4-fluorophenylsulfonamido)-2-methylbenzofuran-3-carboxylate involves its interaction with molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The fluorophenyl group can enhance the compound’s binding affinity and specificity towards its target. Additionally, the benzofuran core may contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Ethyl 5-(4-fluorophenylsulfonamido)-2-methylbenzofuran-3-carboxylate can be compared with other benzofuran derivatives, such as:

    Ethyl 5-(4-chlorophenylsulfonamido)-2-methylbenzofuran-3-carboxylate: This compound has a similar structure but with a chlorine atom instead of a fluorine atom. The presence of chlorine may alter the compound’s reactivity and biological activity.

    Ethyl 5-(4-methylphenylsulfonamido)-2-methylbenzofuran-3-carboxylate: The substitution of a methyl group for the fluorine atom can affect the compound’s lipophilicity and pharmacokinetic properties.

    Ethyl 5-(4-nitrophenylsulfonamido)-2-methylbenzofuran-3-carboxylate: The nitro group introduces additional electronic effects, which can influence the compound’s chemical reactivity and interaction with biological targets.

The unique combination of the fluorophenyl and sulfonamide groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for scientific research.

Properties

IUPAC Name

ethyl 5-[(4-fluorophenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FNO5S/c1-3-24-18(21)17-11(2)25-16-9-6-13(10-15(16)17)20-26(22,23)14-7-4-12(19)5-8-14/h4-10,20H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWGQLXDBBDHHAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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